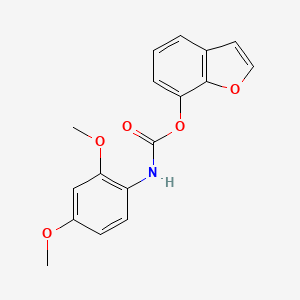
1-Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in the fields of medicinal chemistry and drug discovery . The unique structural features of benzofuran and its derivatives have made them a focal point in the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production of benzofuran derivatives often utilizes microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is advantageous as it reduces reaction times and improves the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-7-yl (2,4-dimethoxyphenyl)carboxylic acid, while reduction could produce benzofuran-7-yl (2,4-dimethoxyphenyl)methanol.
Scientific Research Applications
Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to and inhibit the activity of certain enzymes and receptors, leading to its biological effects . For example, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative used in photochemotherapy.
Angelicin: Known for its anti-inflammatory and anticancer properties.
Uniqueness: Benzofuran-7-yl (2,4-dimethoxyphenyl)carbamate stands out due to its unique combination of benzofuran and carbamate functionalities, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
94242-01-0 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
1-benzofuran-7-yl N-(2,4-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C17H15NO5/c1-20-12-6-7-13(15(10-12)21-2)18-17(19)23-14-5-3-4-11-8-9-22-16(11)14/h3-10H,1-2H3,(H,18,19) |
InChI Key |
GNPMZNNVIUZAJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC3=C2OC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)
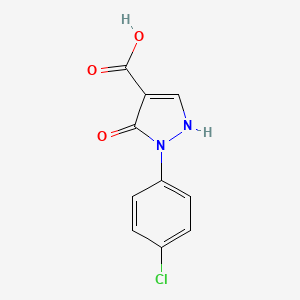
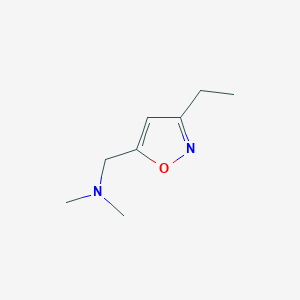
![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
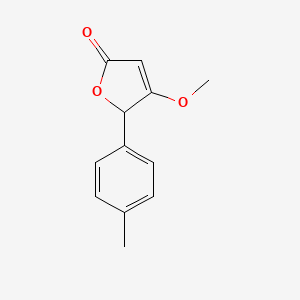

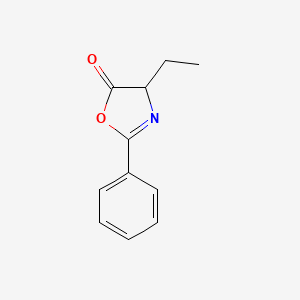
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)

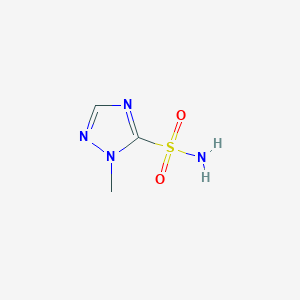
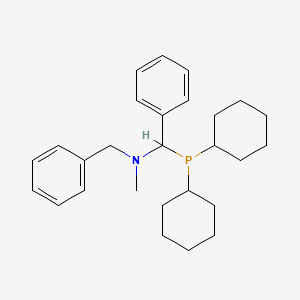
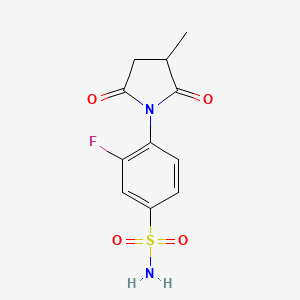
![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)
